4-(azepan-1-yl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-(azepan-1-yl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core with an azepane ring and a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-yl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 3-amino-1H-pyrazole and 2-cyanopyridine, under acidic or basic conditions.
Introduction of the 2-Methylphenyl Group: This step often involves a coupling reaction, such as Suzuki or Stille coupling, using a 2-methylphenyl boronic acid or stannane derivative.
Attachment of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with a halogenated intermediate of the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core, potentially reducing double bonds or nitro groups if present.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: N-oxides of the azepane ring.
Reduction: Reduced forms of the pyrazolo[3,4-d]pyrimidine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(azepan-1-yl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. It may interact with various enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases by modulating biological pathways.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(azepan-1-yl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(piperidin-1-yl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
- 4-(morpholin-1-yl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
Compared to similar compounds, 4-(azepan-1-yl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine features an azepane ring, which may confer different steric and electronic properties. This can result in unique interactions with biological targets and distinct chemical reactivity.
Properties
IUPAC Name |
4-(azepan-1-yl)-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5/c1-14-8-4-5-9-16(14)23-18-15(12-21-23)17(19-13-20-18)22-10-6-2-3-7-11-22/h4-5,8-9,12-13H,2-3,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJRIQRQLVQXMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NC=N3)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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